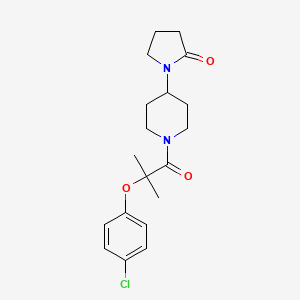

2-Cyanobenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

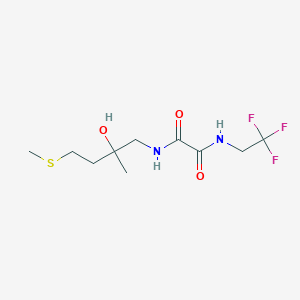

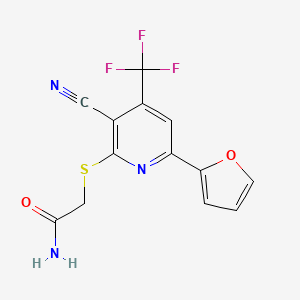

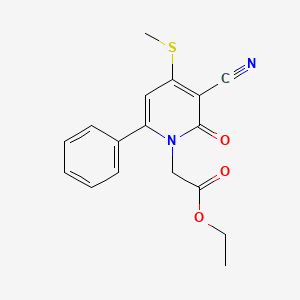

2-Cyanobenzaldehyde oxime is a dipolarophile that contains the functional group of an arylacetylene . It crystallizes in the monoclinic system with space group P2/a and has an asymmetric unit of 8 molecules .

Synthesis Analysis

Oxime radicals, which are generated from oximes, have been underestimated for a long time as useful intermediates for organic synthesis . Oxime radicals have been known since 1964, and their broad synthetic potential was not recognized until the last decade . A new strategy for direct preparation of Schiff base as well as oxime compounds through oxidation of primary benzylic or allylic alcohols in the presence of amines by complexation of Mn (III) to a polymeric Schiff base ligand based on polysalicylaldehyde (PSA-Schiff base-Mn (III) complex) has been introduced .Molecular Structure Analysis

A systematic analysis of intermolecular homomeric oxime…oxime interactions has been reported, and hydrogen-bond patterns for four major categories of oximes (R’ = -H, -CH3, -NH2, -CN), based on all available structural data in the CSD, complemented by six new relevant crystal structures . Spectral features have been revealed that characterize the participation of C=O groups of unsubstituted benzaldehyde molecules in the occurrence of intermolecular hydrogen bonds C=O…H-C with the formation of molecular dimers of different types .Chemical Reactions Analysis

Oxime radicals have been used in numerous selective reactions of oxidative cyclization, functionalization, and coupling . Over the past decade, a diverse pattern of methods for oxidative cyclization involving oxime radicals was developed .Physical And Chemical Properties Analysis

Oxime stereoisomers have important pharmacological properties and studies revealed that Z -isomers are more stable and predominant than E -isomers .作用機序

Organophosphorus (OP) pesticides and nerve agents inhibit the function of acetylcholinesterase (AChE). Oximes, such as 2-Cyanobenzaldehyde oxime, can reactivate the enzyme—acetylcholinesterase (AChE) . The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(E)-hydroxyiminomethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-7-3-1-2-4-8(7)6-10-11/h1-4,6,11H/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMACDJMJFWTQR-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)